molecular formula C4H10ClNO3 B554952 L-Serine methyl ester hydrochloride CAS No. 5680-80-8

L-Serine methyl ester hydrochloride

Cat. No.: B554952
CAS No.: 5680-80-8
M. Wt: 155.58 g/mol
InChI Key: COQRGFWWJBEXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Serine methyl ester hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used as a raw material in peptide synthesis .


Synthesis Analysis

The synthesis of this compound involves adding L-serine and methanol into a reaction kettle, cooling to 10 ℃, and slowly adding thionyl chloride . The temperature during the dripping process is controlled to be 15 ℃, and the dripping speed is 40 kg/h . After the dropwise addition, the temperature is raised to 38 ℃, the reaction is carried out for 48 hours, and after the processes of cooling crystallization and centrifugation, the this compound is finally obtained after vacuum drying for 10 hours at the temperature of 60 ℃ .


Molecular Structure Analysis

The molecular formula of this compound is C4H9NO3·HCl, and its molecular weight is 155.58 g/mol . The structure has been confirmed by NMR .


Chemical Reactions Analysis

This compound is used in various chemical reactions, particularly in the synthesis of peptides . The esterification of the carboxyl group of amino acids plays an important role in peptide synthesis, especially due to the increased solubility in non-aqueous organic solvents .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a specific rotation of +2.0 to +5.0 degrees (C=5, MeOH) . It is soluble in water .

Scientific Research Applications

Enzyme Activity and Characteristics

  • Trypsin Purification and Characteristics : L-Serine methyl ester hydrochloride was involved in a study on trypsin from the pancreas of Tibetan sheep. This study found that trypsin had maximal activities for the hydrolysis of certain esters and was stabilized by calcium ions, highlighting the enzyme's potential applications in various industries, such as food and pharmaceuticals (Jun Li et al., 2012).

Synthesis and Material Science

  • Synthesis Studies : Research has been conducted on the synthesis of L-Serine methyl hydrochloride, exploring the optimization of yields and purity, which is relevant for industrial applications (Xiong Jia-lin, 2008).
  • Crystal Growth and Characterization : A study on the growth and characterization of large single crystals of this compound (LSMEHCl) revealed insights into its optical properties and thermal stability, suggesting its potential in material sciences (M. Parthasarathy et al., 2012).

Medicinal Chemistry

  • Antimicrobial Activity : this compound was used in the synthesis of derivatives tested for activity against Mycobacterium tuberculosis, indicating its role in developing antimicrobial agents (A. Pinheiro et al., 2007).

Biochemistry and Molecular Biology

  • Enzyme Kinetics : this compound has been used in studies exploring enzyme kinetics and catalysis, such as in the hydrolysis of N-benzoyl-L-serine methyl ester catalyzed by enzymes like bromelain and papain (C. Wharton et al., 1974).
  • Polymerization Studies : The cationic ring-opening polymerization of a derivative from L-Serine was examined, demonstrating applications in polymer chemistry (A. Nagai et al., 2003).

Spectroscopic Analysis

  • Spectroscopic Investigations : Studies involving electronic and vibrational spectroscopy of this compound contribute to understanding its structural and electronic properties, useful in chemical analysis (G. Nageswari et al., 2018).

Future Directions

L-Serine methyl ester hydrochloride is an important raw material and intermediate used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its use in peptide synthesis suggests potential future applications in the development of new peptides and related compounds .

Properties

IUPAC Name

methyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBQJIBNNUJNHA-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323780
Record name L-Serine, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5680-80-8
Record name L-Serine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5680-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Serine, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-serinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Serine methyl ester hydrochloride
Reactant of Route 2
L-Serine methyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
L-Serine methyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
L-Serine methyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
L-Serine methyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
L-Serine methyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.